molecular formula C16H12N2O2 B6414681 6-Amino-3-(naphthalen-2-yl)picolinic acid CAS No. 1261912-73-5

6-Amino-3-(naphthalen-2-yl)picolinic acid

Cat. No.: B6414681
CAS No.: 1261912-73-5
M. Wt: 264.28 g/mol
InChI Key: RGPLZJWYVADJAY-UHFFFAOYSA-N
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Description

This compound is a derivative of picolinic acid, which is known for its broad-spectrum antiviral properties .

Preparation Methods

The synthesis of 6-Amino-3-(naphthalen-2-yl)picolinic acid involves several steps. One common method includes the reaction of 2-naphthylamine with picolinic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

6-Amino-3-(naphthalen-2-yl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides.

Scientific Research Applications

6-Amino-3-(naphthalen-2-yl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of herbicides.

Mechanism of Action

The mechanism of action of 6-Amino-3-(naphthalen-2-yl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and other cellular processes . The compound’s ability to interfere with cellular pathways makes it a promising candidate for further research in antiviral therapies .

Comparison with Similar Compounds

6-Amino-3-(naphthalen-2-yl)picolinic acid is unique compared to other picolinic acid derivatives due to its naphthyl group, which imparts distinct chemical and biological properties. Similar compounds include:

    Picolinic acid: Known for its role in zinc transport and antiviral properties.

    Nicotinic acid: An isomer of picolinic acid with different biological activities.

    Isonicotinic acid: Another isomer with distinct chemical properties and applications.

Properties

IUPAC Name

6-amino-3-naphthalen-2-ylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-14-8-7-13(15(18-14)16(19)20)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPLZJWYVADJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(N=C(C=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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